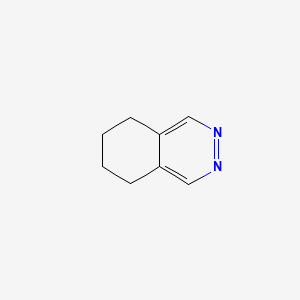

5,6,7,8-Tetrahydrophthalazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10N2 |

|---|---|

Molecular Weight |

134.18 g/mol |

IUPAC Name |

5,6,7,8-tetrahydrophthalazine |

InChI |

InChI=1S/C8H10N2/c1-2-4-8-6-10-9-5-7(8)3-1/h5-6H,1-4H2 |

InChI Key |

WOSYHPMWIJDWCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CN=NC=C2C1 |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Sourcing and Technical Utilization of 5,6,7,8-Tetrahydrophthalazine in Drug Discovery

CAS Number: 2258-73-3 Formula: C₈H₁₀N₂ Molecular Weight: 134.18 g/mol Synonyms: 5,6,7,8-Tetrahydrophthalazine; 1,2-Diazanaphthalene, 5,6,7,8-tetrahydro-

Executive Summary: The Scaffold Advantage

5,6,7,8-Tetrahydrophthalazine is more than a simple catalog reagent; it is a "privileged scaffold" in modern medicinal chemistry. Unlike its fully aromatic cousin phthalazine, the tetrahydro- variant offers a unique three-dimensional geometry (pucker of the cyclohexene ring) that improves solubility and metabolic stability (Fsp³ character) while maintaining the bioisosteric properties of the diazanaphthalene core.

This guide serves as a technical dossier for researchers sourcing this compound for high-value applications, specifically in Hedgehog signaling pathway inhibition (Smoothened antagonists), GABA-A receptor modulation , and as a stable product of bioorthogonal tetrazine ligations .

Chemical Profile & Structure-Activity Relationship (SAR)

The utility of CAS 2258-73-3 lies in its ability to bridge the gap between flat aromatic systems and sp³-rich aliphatic cycles.

Physicochemical Properties

| Property | Value | Technical Note |

| Boiling Point | ~130–135°C (11 mmHg) | High boiling point requires vacuum distillation for purification. |

| Melting Point | 55–58°C | Low-melting solid; often appears as a semi-solid or viscous oil if impure. |

| pKa | ~3.5 (Conjugate acid) | Less basic than aliphatic amines but protonatable under physiological pH. |

| LogP | ~1.2 | Moderate lipophilicity, ideal for CNS penetration (Blood-Brain Barrier). |

SAR Implications

-

Bioisosterism: Acts as a saturated bioisostere for quinazoline and isoquinoline cores.

-

H-Bonding: The N2/N3 nitrogens serve as critical hydrogen bond acceptors (HBA) in receptor pockets (e.g., Smoothened receptor).

-

Metabolic Stability: The saturated C5-C8 ring blocks rapid oxidative metabolism typical of flat aromatic rings at those positions, extending half-life (

).

Synthesis & Manufacturing Origins

Understanding the synthesis is crucial for evaluating supplier quality, as the synthetic route dictates the impurity profile.

Primary Industrial Route: Cyclocondensation

The standard commercial synthesis involves the condensation of cyclohexane-1,2-dione with hydrazine hydrate .

-

Reactants: Cyclohexane-1,2-dione +

-

Solvent: Ethanol or Methanol (Reflux)

-

Mechanism: Double condensation (Schiff base formation).

-

Key Impurity: Unreacted dione (detectable by carbonyl stretch in IR) or partially oxidized phthalazine.

Secondary Route: Inverse Electron Demand Diels-Alder (IEDDA)

In chemical biology, this core is often generated in situ via the reaction of 1,2,4,5-tetrazines with cyclohexene (or strained alkenes like TCO).

-

Relevance: If sourcing for "click" chemistry standards, ensure the product is free of dihydro- intermediates.

Figure 1: Primary synthetic pathway and potential oxidative degradation route.

Strategic Sourcing: Supplier Evaluation

When procuring CAS 2258-73-3, "purity" is not a single number. You must validate the Identity and Oxidation State .

Recommended Supplier Tiers

Do not rely on a single vendor. Use a tiered sourcing strategy:

-

Tier 1 (Aggregators): MolPort, eMolecules, PubChem Vendors. Best for price comparison.

-

Tier 2 (Specialists): BenchChem, Enamine, Synthonix. Best for custom synthesis and high-purity batches.

-

Tier 3 (Bulk): Alibaba/Indiamart. High risk; requires rigorous internal QC (see Protocol below).

The "Aromatization Risk"

The most common quality failure for this CAS is oxidation to phthalazine .

-

The Sign: 5,6,7,8-Tetrahydrophthalazine is a low-melting solid/oil. If the sample is a high-melting crystalline solid (>90°C), it has likely oxidized to the fully aromatic phthalazine.

-

Specification Requirement: Explicitly request H-NMR to verify the presence of the saturated methylene protons (multiplets around 1.8 and 2.7 ppm).

Critical Applications in Drug Discovery[1]

A. Hedgehog Pathway Inhibition

The tetrahydrophthalazine core mimics the "D-ring" fusion found in steroidal alkaloids like Cyclopamine .

-

Mechanism: Antagonism of the Smoothened (Smo) receptor.

-

Application: Development of therapeutics for Basal Cell Carcinoma (BCC) and Medulloblastoma.[1]

-

Key Reference: Derivatives of this core have shown efficacy in suppressing Gli1 transcription factors in Hh-driven tumor models.

B. GABA-A Receptor Modulation

Fused triazolo-phthalazine derivatives (synthesized from CAS 2258-73-3) are potent GABA-A agonists.

-

Target:

subunit selectivity. -

Therapeutic Area: Anxiolytics with reduced sedation side effects compared to benzodiazepines.

Figure 2: Downstream applications of the tetrahydrophthalazine scaffold.

Technical Protocol: Incoming QC Inspection

Purpose: To validate supplier batches and detect "aromatization" (oxidation) impurities.

Method: Reverse-Phase HPLC with UV Detection.

-

Sample Preparation: Dissolve 1 mg of CAS 2258-73-3 in 1 mL Acetonitrile (ACN).

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: ACN + 0.1% Formic Acid

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/backbone).

-

Acceptance Criteria:

-

Purity: >95% Area Under Curve (AUC).

-

Impurity Flag: A secondary peak with a significantly different retention time (usually later eluting due to aromatic planarity) indicates oxidation to phthalazine.

-

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16654, 5,6,7,8-Tetrahydrophthalazine. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2012). Discovery of functionally selective 7,8,9,10-tetrahydro-7,10-ethano-1,2,4-triazolo[3,4-a]phthalazines as GABA A receptor agonists. Retrieved from [Link]

-

Organic Syntheses. (1921-2024). General methods for preparation of tetrahydro-fused diazanaphthalenes. Retrieved from [Link]

-

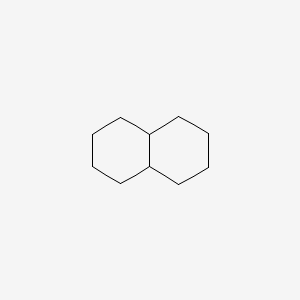

NIST Chemistry WebBook. (2024). 1,2,3,4,5,6,7,8-Octahydronaphthalene and derivatives thermochemistry. Retrieved from [Link]

Sources

Phthalazine vs. 5,6,7,8-Tetrahydrophthalazine: A Medicinal Chemistry & Synthetic Guide

The following technical guide is structured to provide a rigorous, comparative analysis of Phthalazine and its saturated analog, 5,6,7,8-Tetrahydrophthalazine . It is designed for medicinal chemists and drug discovery scientists, focusing on structural divergence, synthetic accessibility, and pharmacological implications.[1]

Abstract

The transition from a fully aromatic phthalazine core to the partially saturated 5,6,7,8-tetrahydrophthalazine represents a critical "scaffold hop" in drug design. While phthalazine offers a rigid, planar platform for

Structural & Electronic Divergence

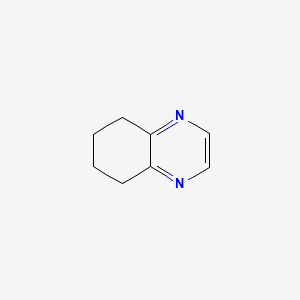

The core difference lies in the carbocyclic ring fused to the pyridazine system. This alteration dictates the electronic environment of the nitrogens and the 3D topology of the molecule.

Electronic Profile and Basicity

-

Phthalazine (Benzo[d]pyridazine): The fusion of a benzene ring with a pyridazine ring creates a fully aromatic, electron-deficient system. The benzene ring exerts an inductive electron-withdrawing effect (-I) on the pyridazine nitrogens, lowering their basicity relative to alkyl-pyridazines.

-

5,6,7,8-Tetrahydrophthalazine: The fused ring is a cyclohexane.[2] The alkyl groups at positions 5 and 8 exert a positive inductive effect (+I), increasing electron density on the pyridazine ring. Consequently, the tetrahydro analog is significantly more basic than the parent phthalazine.

| Property | Phthalazine | 5,6,7,8-Tetrahydrophthalazine | Impact on Drug Design |

| Hybridization | Fully | Mixed | Tetrahydro increases |

| Geometry | Planar (Flat) | Puckered (Half-Chair/Envelope) | Tetrahydro fills hydrophobic pockets; Phthalazine intercalates. |

| Basicity ( | ~3.47 (Conjugate Acid) | ~5.5 – 6.0 (Predicted)* | Tetrahydro is more likely to be protonated at physiological pH. |

| LogP (Lipophilicity) | ~1.6 | ~1.8 – 2.0 | Tetrahydro is slightly more lipophilic but often more soluble due to solvation. |

| Metabolic Liability | N-Oxidation, Ring Oxidation | Benzylic Hydroxylation (C5/C8) | Tetrahydro introduces metabolic "soft spots" at benzylic positions. |

*Note:

Conformational Analysis

The phthalazine core is rigid and planar. In contrast, X-ray crystallographic studies of 5,6,7,8-tetrahydrophthalazine derivatives reveal that the cyclohexene ring typically adopts a half-chair or envelope conformation. This "puckering" breaks the planarity, allowing the molecule to project substituents out of the aromatic plane, which can be exploited to capture specific binding interactions or improve solubility by disrupting crystal lattice energy.

Figure 1: Structural and functional divergence between the planar phthalazine and the volumetric tetrahydrophthalazine.

Synthetic Accessibility

The synthesis of these two cores requires fundamentally different strategies. While phthalazine is accessed via condensation, the tetrahydro core is increasingly relevant in Bioorthogonal Chemistry as the stable product of tetrazine ligations.

Route A: Classical Condensation (Phthalazine)

The industry-standard synthesis involves the condensation of hydrazine with 1,2-dicarbonyl aromatics.

-

Precursor:

-Phthalaldehyde. -

Reagent: Hydrazine hydrate (

). -

Mechanism: Double Schiff base formation followed by dehydration.

Route B: Inverse Electron Demand Diels-Alder (IEDDA) (Tetrahydrophthalazine)

This is the modern, high-value route , particularly in chemical biology. 5,6,7,8-Tetrahydrophthalazine is the oxidation product of the reaction between 1,2,4,5-tetrazines and cyclohexene (or strained derivatives).

-

Mechanism:

-

[4+2] Cycloaddition: Tetrazine (diene) + Cyclohexene (dienophile).

-

Retro-Diels-Alder: Loss of

gas. -

Tautomerization/Oxidation: The initial 1,4- or 4,5-dihydropyridazine intermediate oxidizes (often spontaneously or with DDQ) to the aromatic pyridazine ring, yielding the tetrahydrophthalazine core.

-

Figure 2: Synthetic workflows. Route B is the preferred method for generating functionalized tetrahydrophthalazines in chemical biology applications.

Experimental Protocol: IEDDA Synthesis of Tetrahydrophthalazine Core

Authoritative Note: This protocol utilizes the Inverse Electron Demand Diels-Alder (IEDDA) reaction, a "click" chemistry standard, ensuring high fidelity and bio-compatibility.

Objective: Synthesis of a substituted 5,6,7,8-tetrahydrophthalazine via tetrazine ligation.

Materials:

-

3,6-Di(2-pyridyl)-1,2,4,5-tetrazine (Standard tetrazine probe).

-

Cyclohexene (Dienophile).

-

Dichloromethane (DCM) or 1,4-Dioxane.

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) - Optional oxidant if spontaneous oxidation is slow.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the tetrazine derivative in 10 mL of DCM. The solution will be a characteristic deep magenta/red color.

-

Addition: Add 1.2 mmol (1.2 equiv) of cyclohexene.

-

Monitoring: Stir at room temperature. The reaction is self-indicating; the release of nitrogen gas (

) (bubbling) and the disappearance of the magenta color (transitioning to pale yellow/colorless) indicate the consumption of the tetrazine.-

Note: For simple cyclohexene, heating to 60°C in dioxane may be required as it is not a strained alkene. Strained alkenes (e.g., trans-cyclooctene) react instantly at RT.

-

-

Oxidation (Critical Step): The initial product is a dihydropyridazine.[3] To obtain the fully aromatic pyridazine core (the tetrahydrophthalazine), add 1.1 equiv of DDQ and stir for 1 hour.

-

Purification: Filter off the precipitated hydroquinone byproduct. Concentrate the filtrate and purify via silica gel flash chromatography (EtOAc/Hexane gradient).

-

Validation: Confirm structure via

NMR. Look for the disappearance of tetrazine peaks and the appearance of the aromatic pyridazine singlet (if unsubstituted at 1,4) or substituent shifts.

Medicinal Chemistry Decision Matrix

When to choose Phthalazine vs. Tetrahydrophthalazine in a lead optimization campaign:

| Design Goal | Recommended Scaffold | Rationale |

| Increase Solubility | Tetrahydrophthalazine | Higher |

| Target Flat Pocket | Phthalazine | Planar geometry ideal for DNA intercalation or narrow ATP-binding clefts (e.g., Kinases). |

| Metabolic Stability | Phthalazine | Avoids the "benzylic oxidation" liability of the tetrahydro-C5/C8 positions. |

| Bioorthogonal Labeling | Tetrahydrophthalazine | The product of a tetrazine-alkene click reaction in vivo. |

| Reduce Toxicity | Tetrahydrophthalazine | Often shows lower non-specific binding than the highly lipophilic, planar aromatic parent. |

Metabolic Watchout

Researchers must be aware that the C5 and C8 positions of 5,6,7,8-tetrahydrophthalazine are benzylic . In the presence of Cytochrome P450 (specifically CYP3A4), these positions are prone to hydroxylation.

-

Mitigation Strategy: Block metabolic hotspots by introducing gem-dimethyl groups or fluorine at C5/C8 if half-life is an issue.

References

-

BenchChem. 5,6,7,8-Tetrahydrophthalazine: Structure and Applications. Retrieved from

-

National Institutes of Health (NIH) - PubChem. Phthalazine Compound Summary. Retrieved from

-

Sauer, J., et al. (1998). Inverse Electron Demand Diels-Alder Reactions of 1,2,4,5-Tetrazines.[4][5][6]European Journal of Organic Chemistry .[3] (Foundational text on the IEDDA mechanism used in Protocol 3).

-

Oliveira, B.L., et al. (2017). The Inverse Electron Demand Diels-Alder Reaction in Chemical Biology.[4][6]Chemical Society Reviews . (Review of tetrazine ligation yielding tetrahydrophthalazine cores).

- Meanwell, N.A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,6,7,8-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medsci.org [medsci.org]

- 4. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

Solubility of 5,6,7,8-tetrahydrophthalazine in DMSO and methanol

Technical Whitepaper: Solvation Dynamics and Protocol Optimization for 5,6,7,8-Tetrahydrophthalazine

Executive Summary

This technical guide provides a definitive analysis of the solubility profile of 5,6,7,8-tetrahydrophthalazine (Benzo[d]pyridazine, 5,6,7,8-tetrahydro-) in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH).

While often overshadowed by its chlorinated derivatives (e.g., 1,4-dichloro-5,6,7,8-tetrahydrophthalazine, CAS 67279-24-7), the parent scaffold is a critical intermediate in the synthesis of hedgehog pathway inhibitors and phosphodiesterase modulators. This guide addresses the lack of direct empirical data in public repositories by synthesizing physicochemical principles with field-proven handling protocols.

Key Findings:

-

DMSO: Primary solvent of choice. High solubility (>50 mM) driven by strong dipole-dipole interactions.

-

Methanol: Excellent secondary solvent. High solubility driven by hydrogen bond donation from solvent to the pyridazine nitrogens.

-

Water: Poor solubility (Class II/IV behavior). Requires pH adjustment (acidification) for aqueous stability.

Physicochemical Identity & Analysis

Before attempting dissolution, verification of the compound identity is paramount, as commercial catalogs frequently conflate this scaffold with its oxidized or chlorinated analogs.

| Property | Specification | Notes |

| Chemical Name | 5,6,7,8-Tetrahydrophthalazine | Also known as 5,6,7,8-tetrahydrobenzo[d]pyridazine. |

| Structure | Bicyclic: Fused Pyridazine (aromatic) + Cyclohexane (aliphatic). | SMILES: C1CCC2=CN=NC=C2C1 |

| Molecular Weight | ~134.18 g/mol | Light fragment, favorable for high molarity stocks. |

| Polarity Profile | Amphiphilic | The pyridazine ring is highly polar (dipole moment ~3.9 D), while the cyclohexane ring adds lipophilicity. |

| H-Bonding | 2 Acceptors (N), 0 Donors | Relies on solvent proton donation for H-bonding (e.g., MeOH, Water). |

CRITICAL WARNING: Do not confuse with 2,3-Dichloroquinoxaline (CAS 2213-63-0), which often appears in search results due to database indexing errors. Always verify the structure via NMR or MS before solubilization.

Solvation Dynamics: DMSO & Methanol

The dissolution of 5,6,7,8-tetrahydrophthalazine follows a predictable mechanism based on "like dissolves like" principles applied to heterocyclic chemistry.

A. Dimethyl Sulfoxide (DMSO)

-

Solubility Rating: High (Recommended Stock Solvent)

-

Theoretical Limit: Estimated >100 mM (>13.4 mg/mL).

-

Mechanism: DMSO is a polar aprotic solvent. It effectively solvates the polar pyridazine core through dipole-dipole interactions without disrupting the hydrophobic effect required to accommodate the cyclohexane ring.

-

Application: Ideal for creating frozen stock solutions for biological assays (HTS) or NMR analysis.

B. Methanol (MeOH)

-

Solubility Rating: High

-

Theoretical Limit: Estimated >50 mM.

-

Mechanism: Methanol is a polar protic solvent.[1] It acts as a hydrogen bond donor to the lone pairs on the pyridazine nitrogens (

). This specific interaction makes MeOH an excellent solvent for transfers, dilutions, or recrystallization processes. -

Application: Preferred for LC-MS sample preparation (injectable) or chemical synthesis reactions where high boiling points (like DMSO) are undesirable.

C. Comparative Solubility Matrix

| Solvent | Solubility Potential | Primary Interaction | Recommended Use |

| DMSO | Excellent (+++++) | Dipole-Dipole | Long-term Storage, Bio-Assays |

| Methanol | Good/Excellent (++++) | H-Bonding (Donor) | Synthesis, HPLC Injection |

| Ethanol | Good (+++) | H-Bonding (Donor) | Recrystallization |

| Water | Poor (+) | H-Bonding (Net Repulsion) | Avoid (unless acidified) |

Experimental Protocol: Solubility Determination

Since batch-to-batch crystal morphology can affect dissolution rates, the following self-validating protocol is recommended to determine the exact solubility limit for your specific lot.

Workflow Visualization

Figure 1: Step-wise solubility determination workflow (Kinetic method).

Detailed Methodology

Reagents:

-

Solvent: Anhydrous DMSO (Grade ≥99.9%) or HPLC-grade Methanol.

Step 1: The "Saturation Shake-Flask" (Micro-Scale)

-

Weigh 2.0 mg of compound into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of solvent (DMSO or MeOH). This targets a concentration of 100 mg/mL .

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at ambient temperature for 5 minutes.

-

Why? Sonication breaks up crystal lattice energy, accelerating dissolution.

-

Step 2: Visual Assessment

-

Result A (Clear): Solubility is >100 mg/mL . Stop here.

-

Result B (Turbid/Pellet): Solubility is <100 mg/mL. Proceed to Step 3.

Step 3: Titration

-

Add solvent in 20 µL increments , vortexing and sonicating between additions.

-

Track the total volume added until the solution turns clear.

-

Calculation:

.

Step 4: HPLC Verification (Optional for Precision) If exact saturation points are required (e.g., for thermodynamic solubility):

-

Saturate the solution (excess solid visible).

-

Shake for 24 hours at 25°C.

-

Filter through a 0.22 µm PTFE filter (DMSO compatible).

-

Inject onto HPLC and quantify against a standard curve.

Handling & Storage Recommendations

-

Hygroscopicity: The pyridazine nitrogens are basic and can attract atmospheric moisture. Store the solid in a desiccator.

-

DMSO Stock Storage:

-

DMSO is hygroscopic. Water uptake can cause compound precipitation over time ("crashing out").

-

Best Practice: Store DMSO stocks in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture entry.

-

-

Oxidation: Phthalazine derivatives can form N-oxides upon prolonged exposure to air/light. Store solids in amber vials under inert gas (Nitrogen/Argon) if possible.

References

-

Chemical Structure & Identity: National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9207, Phthalazine (Structural analog reference). Retrieved from [Link]

- Solubility of Heterocycles: Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General principles for fused diazines).

-

DMSO Solvation Properties: Gaylord Chemical Company. (2021). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Synthesis Context: Robison, M. M., et al. (1958). Phthalazines.[2][3][4][5][6][7][8] I. The Reaction of Phthalic Anhydride with Hydrazine. Journal of the American Chemical Society.[5] (Describes the fundamental reactivity of the scaffold).

Sources

- 1. benchchem.com [benchchem.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Synthonix, Inc > 67279-24-7 | 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine [synthonix.com]

- 4. bjoka-vip.com [bjoka-vip.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. 34584-69-5 | 3,6-Dichloro-4,5-dimethylpyridazine | Chlorides | Ambeed.com [ambeed.com]

- 8. 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine | C8H8Cl2N2 | CID 12622440 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Basicity of 5,6,7,8-Tetrahydrophthalazine's Nitrogen Atoms

Introduction: The Critical Role of pKa in Drug Discovery and Development

For researchers and professionals in drug development, a thorough understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) is a critical parameter that governs a compound's behavior in biological systems. The pKa dictates the extent of ionization at a given pH, which in turn influences crucial pharmacokinetic and pharmacodynamic properties such as solubility, permeability, target binding, and metabolic stability. Nitrogen-containing heterocycles are particularly prevalent in pharmaceuticals, with over 75% of FDA-approved drugs featuring such structures.[1][2] Their basicity, quantified by pKa, is a key determinant of their biological activity and druggability.

This in-depth technical guide focuses on 5,6,7,8-tetrahydrophthalazine, a versatile bicyclic organic compound of significant interest in chemical and pharmaceutical research.[3] As a saturated derivative of phthalazine, its basicity is a subject of nuanced consideration. This guide will provide a comprehensive exploration of the theoretical underpinnings of its nitrogen basicity, detailed methodologies for its empirical determination, and computational approaches for its prediction. The insights provided herein are designed to empower researchers to make informed decisions in the design and development of novel therapeutics based on the phthalazine scaffold.

Theoretical Framework: Understanding the Basicity of Phthalazine and its Tetrahydro-Derivative

The basicity of the nitrogen atoms in 5,6,7,8-tetrahydrophthalazine is best understood by first considering its aromatic parent, phthalazine. Phthalazine, also known as benzo-orthodiazine, is a weakly basic compound.[4]

The Basicity of Phthalazine

Phthalazine possesses two nitrogen atoms within its aromatic ring system. The pKa of phthalazine is reported to be in the range of 3.39 to 3.47.[4][5] This value reflects the equilibrium between the neutral molecule and its protonated form. The modest basicity of phthalazine compared to a simple pyridine (pKa ≈ 5.2) can be attributed to the presence of the second nitrogen atom, which exerts an electron-withdrawing inductive effect, thereby reducing the electron density on the other nitrogen and making it less available for protonation.[6]

Predicting the Basicity of 5,6,7,8-Tetrahydrophthalazine

The hydrogenation of the benzene ring in phthalazine to form 5,6,7,8-tetrahydrophthalazine is expected to have a significant impact on the basicity of the nitrogen atoms. The removal of the aromatic system and the introduction of a saturated cyclohexane ring alters the electronic landscape of the molecule.

The key factors influencing the change in basicity are:

-

Inductive Effect: The sp3-hybridized carbon atoms of the cyclohexane ring are generally considered to be electron-donating compared to the sp2-hybridized carbons of the benzene ring. This positive inductive effect should increase the electron density on the nitrogen atoms of the pyridazine ring, making them more basic.

-

Hybridization: The nitrogen atoms in 5,6,7,8-tetrahydrophthalazine remain sp2-hybridized within the pyridazine ring. However, the overall electronic environment is less electron-deficient than in the fully aromatic phthalazine.

Based on these considerations, it is reasonable to hypothesize that 5,6,7,8-tetrahydrophthalazine will be more basic than phthalazine , exhibiting a higher pKa value. The precise value, however, requires experimental determination or high-level computational prediction.

The protonation of 5,6,7,8-tetrahydrophthalazine is expected to occur at one of the nitrogen atoms, leading to a resonance-stabilized conjugate acid.

Caption: Protonation equilibrium of 5,6,7,8-tetrahydrophthalazine.

Experimental Determination of pKa: Methodologies and Best Practices

Accurate experimental determination of pKa is crucial for validating theoretical predictions and for providing reliable data for structure-activity relationship (SAR) studies. Several robust methods are available, each with its own advantages and limitations.

Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[7] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.

Principle: The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which 50% of the compound is in its protonated form and 50% is in its deprotonated form.

-

Preparation of Solutions:

-

Prepare a standard stock solution of 5,6,7,8-tetrahydrophthalazine of known concentration (e.g., 10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is an issue).

-

Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.

-

Ensure all solutions are prepared with high-purity water, free from dissolved CO2 to avoid interference.[7]

-

-

Instrumentation and Calibration:

-

Use a high-precision automated titrator equipped with a calibrated pH electrode.

-

Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature.

-

-

Titration Procedure:

-

Pipette a known volume of the 5,6,7,8-tetrahydrophthalazine solution into a thermostatted titration vessel.

-

Begin the titration by adding small, precise increments of the standardized HCl solution.

-

Record the pH value after each addition, allowing the solution to equilibrate.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH as a function of the volume of titrant added to generate the titration curve.

-

The pKa is the pH at the half-equivalence point. More accurately, the equivalence point can be determined from the first or second derivative of the titration curve, and the pKa is then read from the original curve at half that volume.[8][9]

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon protonation.[10][11]

Principle: The absorbance of the compound is measured at a specific wavelength over a range of pH values. The pKa is determined by fitting the absorbance vs. pH data to the Henderson-Hasselbalch equation.

-

Preparation of Solutions:

-

Prepare a stock solution of 5,6,7,8-tetrahydrophthalazine in a suitable solvent (e.g., DMSO).[10]

-

Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant amount of the stock solution to ensure the final concentration is the same across all samples.

-

Record the UV-Vis spectrum (e.g., from 230-500 nm) for each sample.[10]

-

-

Data Analysis:

-

Identify the wavelength(s) at which the largest change in absorbance occurs as a function of pH.

-

Plot the absorbance at the chosen wavelength against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values. The data can be fitted to a sigmoidal curve to accurately determine the inflection point.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to determine pKa values by monitoring the chemical shifts of specific nuclei (typically ¹H or ¹³C) as a function of pH.[12]

Principle: The chemical shift of a nucleus near the site of protonation will change as the molecule transitions from its neutral to its protonated state. The pKa is determined from the midpoint of the chemical shift change versus pH plot.

Computational Prediction of pKa: An In Silico Approach

In addition to experimental methods, computational chemistry offers a powerful and cost-effective means of predicting pKa values.[1] These methods are particularly useful in the early stages of drug discovery for screening large libraries of compounds.

Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the Gibbs free energy change of the deprotonation reaction.[13][14]

Methodology:

-

Geometry Optimization: The 3D structures of both the neutral and protonated forms of 5,6,7,8-tetrahydrophthalazine are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true energy minima and to obtain thermal corrections to the Gibbs free energy.

-

Solvation Energy Calculation: Since pKa is a solution-phase property, the effect of the solvent (typically water) is accounted for using a continuum solvation model (e.g., PCM or SMD).

-

pKa Calculation: The pKa is calculated from the Gibbs free energy difference between the protonated and deprotonated species.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical methods that correlate structural features (descriptors) of molecules with their experimentally determined pKa values. While generally less accurate than QM methods for novel scaffolds, they can be very fast and useful for compounds similar to those in the training set.

Summary of Expected pKa and Basicity

| Compound | Aromaticity | Key Electronic Effects | Expected pKa Range | Basicity |

| Phthalazine | Aromatic | Inductive withdrawal from second N atom | 3.39 - 3.47[4][5] | Weakly Basic |

| 5,6,7,8-Tetrahydrophthalazine | Non-aromatic (pyridazine ring) | Inductive donation from saturated ring | > 3.5 (Predicted) | Moderately Basic |

The increased basicity of 5,6,7,8-tetrahydrophthalazine compared to its aromatic counterpart has significant implications for its use in drug design. A higher pKa means that at physiological pH (around 7.4), a larger fraction of the molecule will exist in its protonated, charged form. This can influence its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Conclusion and Future Directions

The basicity of the nitrogen atoms in 5,6,7,8-tetrahydrophthalazine, as quantified by its pKa value, is a fundamental property that dictates its behavior in chemical and biological systems. This guide has provided a comprehensive overview of the theoretical considerations influencing its basicity and has detailed robust experimental and computational methodologies for its accurate determination. For researchers working with this important scaffold, a precise understanding and empirical measurement of its pKa is not merely an academic exercise but a critical step in the rational design of novel and effective therapeutics. Future work should focus on the experimental determination of the pKa of 5,6,7,8-tetrahydrophthalazine and its derivatives to build a reliable database for guiding future drug discovery efforts.

References

- Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024).

-

Development of Methods for the Determination of pKa Values. (2012). PMC. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing. [Link]

-

Phthalazine. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

-

An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019). Journal of Pharmaceutical Research International. [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023). ACS Publications. [Link]

-

Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). NIH. [Link]

-

Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC - NIH. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (2015). PMC. [Link]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021). MDPI. [Link]

-

Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). ScienceDirect. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. [Link]

- Calculated pKa values for C-H bonds in 1 and 3. (n.d.).

-

pKa of a dye: UV-VIS Spectroscopy. (n.d.). Course Hero. [Link]

-

The pyridazine heterocycle in molecular recognition and drug discovery. (2016). PMC. [Link]

- Reliable and accurate prediction of basic pKa values in nitrogen compounds. (n.d.).

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

- 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Royal Society of Chemistry.

- Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025).

- (PDF) Computational estimation of pKa values. (2025).

- On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR.

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]

- Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. (2025).

- Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... (n.d.).

- 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589). (n.d.). P.

- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.).

-

How To Use a pKa Table. (2010). Master Organic Chemistry. [Link]

- Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. (n.d.). Reddit.

- Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. (2023).

-

Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. [Link]

-

Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (n.d.). SciSpace. [Link]

- Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. (n.d.).

-

1,4,5,6,7,8-Hexahydroquinolines and 5,6,7,8-tetrahydronaphthalenes: A new class of antitumor agents targeting the colchicine binding site of tubulin. (2020). PubMed. [Link]

- Predicting the pKa of Small Molecules. (n.d.).

-

How to find Pka of compound using UV visible spectroscopy. (2022). YouTube. [Link]

- Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.).

- 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (n.d.).

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho.

Sources

- 1. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5,6,7,8-Tetrahydrophthalazine | Benchchem [benchchem.com]

- 4. Phthalazine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. scispace.com [scispace.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ishigirl.tripod.com [ishigirl.tripod.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

5,6,7,8-Tetrahydrophthalazine vs. tetrahydroisoquinoline structural comparison

This guide provides an in-depth technical comparison between the 5,6,7,8-Tetrahydrophthalazine and Tetrahydroisoquinoline (THIQ) scaffolds. It focuses on their structural divergences, physicochemical implications in drug design, and synthetic access, designed for medicinal chemists and drug discovery scientists.

From Pharmacophore to Scaffold Hopping: A Structural & Synthetic Analysis [1]

Executive Summary: The Core Divergence

In medicinal chemistry, the choice between a 1,2,3,4-Tetrahydroisoquinoline (THIQ) and a 5,6,7,8-Tetrahydrophthalazine represents a fundamental decision between a basic, secondary amine pharmacophore and a weakly basic, heteroaromatic scaffold .[1]

While both share a bicyclic "6+6" fused topology, their electronic landscapes are distinct. The THIQ core is a classic "privileged structure" often functioning as a cation at physiological pH, driving electrostatic interactions (e.g., in GPCRs and ion channels). In contrast, the 5,6,7,8-tetrahydrophthalazine is an aromatic bioisostere often employed to reduce basicity , eliminate hydrogen bond donors (HBD) , or serve as a stable product of bioorthogonal "click" reactions.

Quick Comparison Matrix

| Feature | 1,2,3,4-Tetrahydroisoquinoline (THIQ) | 5,6,7,8-Tetrahydrophthalazine |

| Core Type | Fused Benzene + Piperidine | Fused Cyclohexane + Pyridazine |

| Aromaticity | Benzene ring only | Pyridazine ring (Heteroaromatic) |

| Basicity (pKa) | ~9.5 (Strongly Basic) | ~3.5 (Weakly Basic) |

| Physiological State | Protonated Cation (>99%) | Neutral (>99%) |

| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor (N, N) only |

| Key Liability | hERG inhibition, P-gp efflux (due to cation) | Solubility (if lipophilicity is high) |

| Primary Synthesis | Pictet-Spengler, Bischler-Napieralski | Inverse Electron Demand Diels-Alder (IEDDA) |

Structural & Electronic Analysis

1,2,3,4-Tetrahydroisoquinoline (THIQ)

The THIQ scaffold consists of a benzene ring fused to a piperidine ring.

-

Conformation: The piperidine ring adopts a half-chair or twisted boat conformation to relieve strain, placing the nitrogen lone pair in a specific vector.

-

Binding Mode: The protonated nitrogen acts as a key anchor point (salt bridge) in aspartate/glutamate residues of target proteins (e.g., Dopamine D2, Adrenergic receptors).

5,6,7,8-Tetrahydrophthalazine

This scaffold reverses the saturation pattern. The carbocycle (positions 5,6,7,[2]8) is saturated (cyclohexane-like), while the heterocycle is a fully aromatic pyridazine (1,2-diazine).[1]

-

Conformation: The pyridazine ring is planar. The fused cyclohexane ring typically adopts a "sofa" or half-chair conformation.

-

Binding Mode: It acts primarily as a

-stacking element and a hydrogen bond acceptor via the pyridazine nitrogens. It lacks the H-bond donor capability of the THIQ secondary amine.

Visualizing the Topology (DOT Diagram)

Figure 1: Structural and physicochemical divergence between the two scaffolds.

Synthetic Methodologies

The synthetic access to these cores differs radically. THIQ synthesis relies on electrophilic aromatic substitution, whereas Tetrahydrophthalazine synthesis often utilizes cycloaddition or condensation chemistry.

THIQ Synthesis: The Pictet-Spengler Protocol

The most robust method for accessing substituted THIQs is the Pictet-Spengler reaction, involving the condensation of a

Protocol 1: General Pictet-Spengler Synthesis of 1-Substituted THIQ

-

Reactants: Phenethylamine derivative (1.0 equiv), Aldehyde (1.1 equiv).

-

Solvent/Catalyst: Dry Dichloromethane (DCM) or Toluene; Trifluoroacetic acid (TFA) (2-3 equiv).

-

Procedure:

-

Dissolve amine and aldehyde in DCM. Add anhydrous MgSO4 to sequester water (imine formation). Stir for 2h at RT.

-

Cool to 0°C. Add TFA dropwise.

-

Stir at RT (or reflux for unreactive substrates) for 12-24h.

-

Workup: Quench with sat. NaHCO3. Extract with DCM. Purify via flash chromatography (SiO2, MeOH/DCM).

-

Tetrahydrophthalazine Synthesis: The IEDDA Approach

Modern access to 5,6,7,8-tetrahydrophthalazines often exploits the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[3][4][5][6] This is particularly relevant in chemical biology (Bioorthogonal Chemistry) where tetrazines react with strained alkenes (or even unstrained cyclic enol ethers) to yield dihydropyridazines, which oxidize to the aromatic phthalazine core.

Protocol 2: Synthesis via Tetrazine-Olefin Cycloaddition

-

Reactants: 3,6-Disubstituted-1,2,4,5-tetrazine (1.0 equiv), Cyclohexene derivative (dienophile, 1.2 equiv).[1]

-

Conditions: 1,4-Dioxane or Toluene, Reflux (or RT for strained dienophiles).

-

Mechanism:

-

Procedure:

Synthetic Pathway Comparison (DOT Diagram)

Figure 2: Mechanistic flow for accessing the respective scaffolds.[1]

Medicinal Chemistry Utility & Case Studies

Scaffold Hopping Rationale

Why switch from THIQ to Tetrahydrophthalazine?

-

hERG Mitigation: Basic amines (like THIQ) are notorious for binding the hERG potassium channel, leading to cardiotoxicity (QT prolongation). The neutral Tetrahydrophthalazine avoids this interaction.

-

Permeability: At intestinal pH, THIQ is ionized (

), limiting passive diffusion. Tetrahydrophthalazine is neutral, potentially improving -

Metabolic Stability: The benzylic positions in THIQ are prone to CYP450 oxidation. The equivalent positions in tetrahydrophthalazine are also susceptible, but the electron-deficient pyridazine ring deactivates the system compared to the electron-rich benzene of THIQ.

Bioorthogonal Applications

The 5,6,7,8-tetrahydrophthalazine core is the specific product of the reaction between Tetrazine and trans-Cyclooctene (TCO) or other strained alkenes. This "click" reaction is the gold standard for in vivo labeling due to its extreme speed (

-

Note: In this context, the scaffold is not just a drug core, but a linkage motif generated post-conjugation.

References

-

Tetrahydroisoquinoline Pharmacology

- Source: PubChem.

-

URL:[Link]

-

IEDDA Synthesis of Phthalazines

-

pKa Data (Pyridazine/Heterocycles)

- Source: Organic Chemistry Data (Williams). "pKa Values of Heterocycles."

-

URL:[Link]

-

Bioisosterism in Drug Design

- Source: Drug Hunter. "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides."

-

URL:[Link]

Sources

- 1. P. aeruginosa Metabolome Database: 6-Carboxy-5,6,7,8-tetrahydropterin (PAMDB001589) [pseudomonas.umaryland.edu]

- 2. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. nasu-periodicals.org.ua [nasu-periodicals.org.ua]

- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

The Pharmacological Potential of 5,6,7,8-Tetrahydrophthalazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of the Tetrahydrophthalazine Scaffold

The relentless pursuit of novel therapeutic agents has led researchers to explore a vast chemical space, with a significant focus on heterocyclic compounds. Among these, the 5,6,7,8-tetrahydrophthalazine core has emerged as a promising scaffold in medicinal chemistry. This partially saturated bicyclic system, which combines the aromaticity of a pyridazine ring with the conformational flexibility of a cyclohexene ring, offers a unique three-dimensional architecture for molecular recognition by biological targets. This guide provides an in-depth analysis of the known and potential biological activities of 5,6,7,8-tetrahydrophthalazine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: Targeting Key Pathways in Malignancy

The phthalazine nucleus is a recognized pharmacophore in the development of potent antitumor agents.[1] While extensive research has focused on various phthalazine derivatives, the specific exploration of 5,6,7,8-tetrahydrophthalazine analogs is a growing field with considerable promise. The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes and signaling pathways crucial for tumor growth and proliferation.

Mechanism of Action: Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

A primary mechanism through which phthalazine derivatives exert their anticancer effects is the inhibition of VEGFR-2, a key regulator of angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3][4] VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2, triggering a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[5][6] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, phthalazine derivatives can effectively halt this process, leading to the suppression of tumor angiogenesis and growth.

The general signaling pathway initiated by VEGF-A binding to VEGFR-2 is depicted below:

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Quantitative Data on Anticancer Activity

While specific data for 5,6,7,8-tetrahydrophthalazine derivatives is still emerging, studies on structurally related phthalazine compounds provide valuable insights into their potential potency. The following table summarizes the in vitro anticancer activity of various phthalazine derivatives against different cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Phthalazine Derivatives | HCT-116 (Colon) | 0.32 - 1.58 | [7] |

| Phthalazine Derivatives | MCF-7 (Breast) | 8.8 - 44.3 | [8] |

| Phthalazine Derivatives | HepG-2 (Liver) | 6.28 | [9] |

| 1,2-Dihydrophthalazines | Various (NCI-60) | Log(GI50) -5.79 | [10] |

| Tetrahydronaphthalenes | HepG2, HCT-116, MCF-7 | 6.02 - 8.45 | [9] |

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5,6,7,8-tetrahydrophthalazine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Heterocyclic compounds have shown significant promise as anti-inflammatory agents.[11] The 5,6,7,8-tetrahydrophthalazine scaffold presents an opportunity for the development of novel anti-inflammatory drugs.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[12][13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Derivatives of 5,6,7,8-tetrahydroquinoline have demonstrated anti-inflammatory activity, suggesting a potential mechanism for related tetrahydrophthalazines.[14]

The canonical NF-κB signaling pathway is illustrated below:

Caption: Canonical NF-κB Signaling Pathway.

Experimental Protocol: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the 5,6,7,8-tetrahydrophthalazine derivatives for 1-2 hours. Subsequently, stimulate the cells with LPS (1 µg/mL) to induce NO production. Include a vehicle control and a positive control (e.g., dexamethasone).

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Nitrite Measurement: Collect the cell culture supernatant. The concentration of nitrite, a stable metabolite of NO, is determined using the Griess reagent system. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Reading: Measure the absorbance at 540 nm. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

Data Analysis: Determine the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Antimicrobial Activity: A New Frontier for Tetrahydrophthalazines

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Heterocyclic compounds have historically been a rich source of antimicrobial agents.[15] While the antimicrobial potential of 5,6,7,8-tetrahydrophthalazine derivatives is less explored compared to their anticancer and anti-inflammatory activities, their structural features suggest they could be promising candidates.

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A key target for many antibiotics is the bacterial cell wall, a structure essential for bacterial survival that is absent in eukaryotes. The synthesis of peptidoglycan, the primary component of the bacterial cell wall, is a complex multi-step process.[1][16][17] Inhibition of any of the enzymes involved in this pathway can lead to cell lysis and bacterial death.

A simplified overview of the bacterial cell wall synthesis pathway is presented below:

Caption: Bacterial Cell Wall Synthesis Pathway.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Compound Preparation: Prepare serial twofold dilutions of the 5,6,7,8-tetrahydrophthalazine derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Structure-Activity Relationships (SAR) and Future Directions

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For 5,6,7,8-tetrahydrophthalazine derivatives, SAR studies will be instrumental in identifying the key structural features that govern their biological activity. Key areas for exploration include:

-

Substitution on the Phthalazine Ring: Investigating the effect of different substituents (e.g., electron-donating or electron-withdrawing groups) on the aromatic portion of the molecule.

-

Modifications of the Tetrahydro Ring: Exploring the impact of substitutions on the saturated ring, which can influence the compound's conformation and interaction with the target protein.

-

Stereochemistry: The chiral centers in the tetrahydro ring can significantly impact biological activity, and the synthesis and evaluation of individual stereoisomers will be critical.

Future research should focus on synthesizing a diverse library of 5,6,7,8-tetrahydrophthalazine derivatives and systematically evaluating their anticancer, anti-inflammatory, and antimicrobial activities. Elucidating the specific molecular targets and signaling pathways involved will provide a deeper understanding of their mechanisms of action and facilitate their development as next-generation therapeutics.

Conclusion

The 5,6,7,8-tetrahydrophthalazine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. Their potential to inhibit key targets in cancer, inflammation, and infectious diseases warrants further investigation. This guide has provided a comprehensive overview of the current understanding and future potential of these fascinating molecules, offering a solid foundation for researchers to build upon in the quest for new and effective medicines.

References

-

The synthesis and the study of the antitumor activity of 1,4-diaryl-5,6,7,8-tetrahydro-2,2a,8a triazacyclopenta[cd]azulene derivatives. (2019). Retrieved from [Link]

- Taylor, E. C., Hamby, J. M., Shih, C., Grindey, G. B., Rinzel, S. M., Beardsley, G. P., & Moran, R. G. (1989). Synthesis and antitumor activity of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues. Journal of Medicinal Chemistry, 32(7), 1517–1522.

-

New chalcone derivatives as potential antimicrobial and antioxidant agent. (2021). PMC. Retrieved from [Link]

-

Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. (n.d.). PubMed. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[18][19]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. (n.d.). MDPI. Retrieved from [Link]

-

Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra. (n.d.). PMC. Retrieved from [Link]

-

5,10-Dihydro-7,8-Dimethyl Alloxazine as an Anticancer Agent from Lumichrome of Riboflavin. (2021). Scholars.Direct. Retrieved from [Link]

-

SYNTHESIS OF SOME NEW ANTIMICROBIAL 5,6,7,8-TETRAHYDROPYRIMIDO [4,5-b] QUINOLONE DERIVATIVES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACOGNOSY. Retrieved from [Link]

-

Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (n.d.). PubMed. Retrieved from [Link]

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. (n.d.). NIH. Retrieved from [Link]

-

Rational design, synthesis and anti-inflammatory activity of 6-substituted dihydrobenzophenanthridine derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis of some new antimicrobial 5,6,7,8- tetrahydropyrimido[4,5-b]quinolone derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

NF-κB signaling in inflammation. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (n.d.). PubMed. Retrieved from [Link]

-

Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (n.d.). PMC. Retrieved from [Link]

-

The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. (2016). PMC. Retrieved from [Link]

-

The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

-

The VEGF signaling pathway in cancer: the road ahead. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. Retrieved from [Link]

-

Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (n.d.). PMC. Retrieved from [Link]

-

Mechanisms of Regulation of VEGFR-2 levels in cancer cells. (n.d.). ResearchGate. Retrieved from [Link]

-

NF-κB. (n.d.). Wikipedia. Retrieved from [Link]

-

The Peptidoglycan Cell Wall. (2023). Biology LibreTexts. Retrieved from [Link]

-

NF-κB: At the Borders of Autoimmunity and Inflammation. (n.d.). Frontiers in Immunology. Retrieved from [Link]

-

Cytoplasmic steps of peptidoglycan biosynthesis. (n.d.). FEMS Microbiology Reviews. Retrieved from [Link]

-

Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.). Clinical and Translational Science. Retrieved from [Link]

-

Bacterial cell wall peptidoglycan synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Video: Peptidoglycan Synthesis. (n.d.). JoVE. Retrieved from [Link]

Sources

- 1. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. ijpjournal.com [ijpjournal.com]

- 8. ptfarm.pl [ptfarm.pl]

- 9. NF-κB - Wikipedia [en.wikipedia.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 14. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bio.libretexts.org [bio.libretexts.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents | MDPI [mdpi.com]

Foreword: Proactive Stability Assessment as a Cornerstone of Drug Development

An In-Depth Technical Guide to the Oxidative Stability of Tetrahydrophthalazine in Solution

In the landscape of modern drug development, the tetrahydrophthalazine core represents a privileged scaffold, forming the basis of numerous therapeutic agents with applications ranging from oncology to cardiovascular disease.[1][2] However, the very electronic and structural features that grant these molecules their pharmacological activity also render them susceptible to oxidative degradation. Understanding and mitigating this liability is not merely a matter of regulatory compliance; it is a fundamental requirement for ensuring the safety, efficacy, and shelf-life of the final drug product. This guide moves beyond rote protocol recitation. It is designed to provide researchers, formulation scientists, and analytical chemists with a deep, mechanistic understanding of why tetrahydrophthalazines degrade under oxidative stress and how to design robust, self-validating experimental systems to predict and control this instability. We will explore the causality behind experimental choices, ensuring that every step, from stress testing to stabilization, is grounded in solid scientific principles.

Section 1: The Chemical Vulnerability of the Tetrahydrophthalazine Scaffold

The oxidative susceptibility of a tetrahydrophthalazine derivative is not uniform across the molecule. It arises from specific structural features inherent to this heterocyclic system. The core vulnerability lies in the dihydropyridazine ring, which contains two nitrogen atoms and lacks the full aromatic stability of its phthalazine parent.

Key sites of oxidative attack include:

-

Nitrogen Lone Pairs: The nitrogen atoms possess lone pairs of electrons that are susceptible to oxidation, potentially forming N-oxides.[3] This is a common degradation pathway for many nitrogen-containing heterocyclic drugs.

-

Benzylic-type Protons: The methylene groups adjacent to the fused benzene ring are analogous to benzylic positions. The C-H bonds at these sites are weakened, making them susceptible to hydrogen atom abstraction by radical species, initiating a cascade of degradation.

-

Electron-Rich Benzene Ring: While more stable than the hydrogenated ring, the fused aromatic ring can be attacked by potent electrophilic oxygen species, especially if activated by electron-donating substituents.

Understanding these intrinsic liabilities allows us to move from a "black box" testing approach to a predictive, mechanism-based strategy for stability assessment.

Section 2: Dominant Mechanisms of Oxidative Degradation

Oxidative degradation in a solution environment is rarely a single reaction but rather a complex interplay between the drug substance and various Reactive Oxygen Species (ROS).[4] These species can be generated by exposure to light, the presence of trace metal ions, or interaction with certain excipients. The primary ROS of concern are the superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[5]

The degradation can proceed via several pathways:

-

Direct Oxidation by Peroxides: Hydrogen peroxide can directly oxidize the nitrogen atoms to form N-oxides. This reaction is often dependent on the pH of the solution, as the protonation state of the nitrogen atoms influences their nucleophilicity.[6]

-

Radical-Mediated Reactions: The process can be initiated by radical species abstracting a hydrogen atom from a susceptible position (e.g., the C-H bond adjacent to the nitrogen or the benzene ring). The resulting carbon-centered radical can then react with molecular oxygen to form a peroxyl radical, leading to a chain reaction that can result in the formation of hydroperoxides, alcohols, and ketones, ultimately leading to ring cleavage.[5]

-

Photo-oxidation: For some derivatives, exposure to light can generate singlet oxygen, an excited state of O₂. Singlet oxygen can react with the electron-rich portions of the molecule through ene reactions or [2+2] cycloadditions, leading to unique degradation products not typically seen with peroxide-based oxidation.[7]

Caption: Potential oxidative degradation pathways for the tetrahydrophthalazine core.

Section 3: The Core Strategy: Predictive Forced Degradation Studies

To proactively understand a molecule's stability, we employ forced degradation, or stress testing. The goal is not to determine shelf-life but to deliberately generate degradation products to achieve three critical objectives:

-

Pathway Elucidation: To identify the likely degradation products that could form under long-term storage.[8]

-

Method Validation: To prove that our analytical methods are "stability-indicating," meaning they can separate and quantify the active pharmaceutical ingredient (API) from all its potential degradation products.[9]

-

Formulation Development: To rapidly screen the effects of pH, excipients, and antioxidants on the stability of the molecule, guiding the development of a stable formulation.[10]

A common pitfall is to apply stress conditions that are excessively harsh, leading to degradation profiles that are not representative of real-world storage. The industry-accepted target for forced degradation is typically 5-20% degradation of the API.[11] This provides sufficient levels of degradants for detection and characterization without completely destroying the molecule and creating irrelevant secondary products.

Section 4: Experimental Protocols for a Self-Validating Stability Assessment

The trustworthiness of a stability assessment hinges on a well-designed, self-validating workflow. This means that the analytical methods are developed and confirmed in parallel with the degradation studies themselves.

Caption: Self-validating workflow for oxidative stability assessment.

Protocol 4.1: Oxidative Forced Degradation

Causality: We use at least two different oxidizing agents to probe different mechanisms. Hydrogen peroxide (H₂O₂) is a common choice for simulating general oxidative stress.[6] A free-radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is used to specifically investigate susceptibility to radical-mediated degradation pathways, which can be mechanistically distinct.

Methodology:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the tetrahydrophthalazine derivative in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Control Sample: Dilute the stock solution with the solvent mixture to a final concentration of 0.1 mg/mL. This is the T=0 and unstressed control.

-

H₂O₂ Stress: To a separate aliquot of the stock solution, add 3% hydrogen peroxide. The volume added should be a small fraction of the total volume to avoid significant dilution. Incubate the solution at 40°C. Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

-

AAPH Stress: To a third aliquot, add a freshly prepared solution of AAPH to a final concentration of ~10 mM. Incubate at 50°C and collect time points as above.

-

Quenching: For the H₂O₂ samples, it can be beneficial (though not always necessary) to quench the reaction by adding an excess of a reducing agent like sodium metabisulfite prior to HPLC analysis to prevent further oxidation on the autosampler.

-

Sample Preparation for Analysis: Dilute all stressed samples and controls to the target concentration (0.1 mg/mL) with the solvent mixture before injection.

Protocol 4.2: Stability-Indicating HPLC-UV Method

Causality: The primary goal is chromatographic specificity. We must prove that the main peak (the API) is pure and that all degradation products are separated from it and from each other. A Photodiode Array (PDA) detector is essential for this, as it allows for peak purity analysis.

Methodology:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a versatile starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for basic compounds like tetrahydrophthalazines.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Develop a gradient that starts with a low percentage of organic phase (e.g., 5% B) to retain polar degradants and ramps up to a high percentage (e.g., 95% B) to elute the API and any non-polar degradants.

-

Example Gradient: 0-20 min, 5% to 95% B; 20-25 min, hold 95% B; 25.1-30 min, return to 5% B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C to ensure reproducibility.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm or the molecule's λmax). Collect full spectral data using a PDA detector from 200-400 nm.

-

Validation Check: Analyze all stressed and control samples. The method is considered stability-indicating if:

-

The API peak shows no co-elution with degradants (as assessed by peak purity algorithms).

-

Mass balance is close to 100% (i.e., the sum of the peak area of the API and all degradants remains constant over time).

-

Protocol 4.3: LC-MS for Degradant Identification

Causality: While HPLC-UV quantifies the degradation, it doesn't identify the products. LC-MS is used to determine the mass-to-charge ratio (m/z) of the degradants, providing crucial clues to their structure.

Methodology:

-

Use the same HPLC method developed above, but route the column effluent to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high mass accuracy).

-

Operate the MS in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the tetrahydrophthalazine core are readily protonated.

-

Analyze the stressed samples that show the most significant degradation.

-

Correlate the peaks observed in the UV chromatogram with the mass spectra. An increase of 16 Da (+O) often suggests N-oxide or hydroxylation. An increase of 32 Da (+O₂) could indicate a hydroperoxide.

Section 5: Key Factors Influencing Stability in Solution

The rate and pathway of oxidative degradation are not fixed; they are highly dependent on the solution environment.[12][13]

-

pH: The pH of the solution is a critical factor.[14][15] It dictates the ionization state of the tetrahydrophthalazine. Protonation of the nitrogen atoms can significantly decrease their susceptibility to oxidation by withdrawing electron density.[6] Therefore, degradation is often slower at lower pH. A thorough pH-rate profile study (testing stability across a range of buffered pH values from ~3 to 9) is essential during pre-formulation.

-

Temperature: As with most chemical reactions, oxidation rates increase with temperature.[16] This relationship is often described by the Arrhenius equation and is the principle behind using elevated temperatures in forced degradation studies to accelerate the process.

-

Light: As mentioned, photo-oxidation is a distinct possibility. Photostability studies, as described in ICH guideline Q1B, should be conducted by exposing the solution to controlled light sources to assess this risk.[11]

-

Excipients: Formulation components are not always inert. Trace metal impurities (e.g., iron, copper) in excipients can catalyze oxidation reactions.[17] Some excipients, particularly those with peroxide impurities (e.g., certain grades of povidone or polyethylene glycol), can directly act as oxidizing agents.[18] Compatibility studies with intended excipients are therefore mandatory.

Section 6: Strategies for Stabilization

Armed with an understanding of the degradation mechanisms, we can implement rational stabilization strategies.

-

pH Control: The most effective strategy is often to formulate the product in a buffered solution at a pH where the molecule exhibits maximum stability, which is typically in the acidic range for N-heterocycles.[14]

-

Antioxidant Selection: If pH control is insufficient, antioxidants can be added.[19] The choice of antioxidant should be mechanism-based:

-

Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like edetate disodium (EDTA) can sequester metal ions and prevent them from participating in redox cycling.

-

Packaging: For highly sensitive molecules, protection from oxygen and light is paramount. This can be achieved by:

-

Overlaying the solution with an inert gas like nitrogen or argon during manufacturing.

-

Using amber or opaque containers to protect against light.

-

Caption: Decision tree for developing a stable tetrahydrophthalazine formulation.

Section 7: Data Interpretation and Reporting

Clear and concise data presentation is crucial. All quantitative stability data should be summarized in tables.

Table 1: Representative Forced Degradation Data for a Tetrahydrophthalazine Derivative

| Stress Condition | Time (h) | Assay (% Initial) | Major Degradant 1 (Area %) RRT=0.85 | Major Degradant 2 (Area %) RRT=1.15 | Total Degradants (%) | Mass Balance (%) |

| Control (40°C) | 24 | 99.8 | < 0.05 | < 0.05 | < 0.1 | 99.9 |